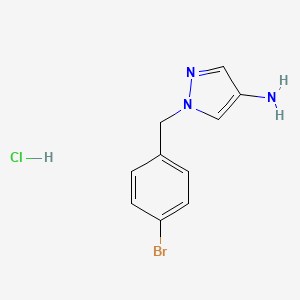

![molecular formula C23H21F2NO4 B2356453 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid CAS No. 2375260-39-0](/img/structure/B2356453.png)

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

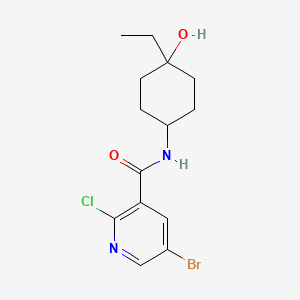

The compound “6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid” is a fluoren-9-amine derivative . Fluoren-9-amine derivatives have been studied for their potential in treating Alzheimer’s disease . They have been found to inhibit cholinesterase and antagonize N-methyl-D-aspartate (NMDA) receptors .

Synthesis Analysis

The synthesis of fluoren-9-amine derivatives involves complex chemical reactions . The in silico prediction suggested both the oral availability and permeation through the blood–brain barrier (BBB) .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluoren-9-ylmethoxycarbonylamino group attached to a 2,2-difluorospiro[3.3]heptane-6-carboxylic acid moiety .Chemical Reactions Analysis

Fluoren-9-amines were tested for their inhibitory potential against human AChE (h AChE) and human BChE (h BChE) enzymes using the modified spectrophotometric method of Ellman et al .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods : A method involving the use of N-Fmoc-thiourea derived from potassium thiocyanate has been developed for synthesizing related fluorene compounds, which is an example of the innovative approaches used in chemical synthesis (Le & Goodnow, 2004).

- Protective Group in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, similar in structure, is used to protect hydroxy-groups in various chemical syntheses, showcasing its utility in complex chemical processes (Gioeli & Chattopadhyaya, 1982).

Molecular Structure and Analysis

- Molecular Conformation : Studies on related compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, show that these molecules adopt specific planar conformations, which is crucial for understanding their chemical behavior and potential applications (Coté, Lalancette, & Thompson, 1996).

- Synthesis of Analogous Amino Acids : The synthesis of structurally similar amino acids demonstrates the compound's potential as a building block in biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Photophysical Properties and Applications

- Polyfluorene Derivatives : The synthesis and study of polyfluorene derivatives, related in structure, indicate significant potential in material science for applications like light-emitting diodes due to their photophysical properties (Guo et al., 2009).

Novel Reactions and Polymer Synthesis

- Superacid-Catalyzed Reactions : Research on the reaction of fluorene with other aromatic hydrocarbons in superacid contexts suggests potential for novel polymer synthesis and applications in material science (Hernandez et al., 2010).

Detection and Analysis Techniques

- Colorimetric/Fluorometric Probes : Fluorene derivatives have been used in the development of sensitive probes for detecting specific ions, which is important in analytical chemistry (Zhao, Yao, Zhang, & Ma, 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2NO4/c24-23(25)12-21(13-23)10-22(11-21,19(27)28)26-20(29)30-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANFVCGTURXSMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)

![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)